molecular formula C27H28N4O2 B1194491 (Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide CAS No. 1265916-41-3

(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide

Cat. No. B1194491
M. Wt: 440.53682
InChI Key: HOMJAAIVTDVQJA-IZHYLOQSSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate processes that can yield various molecular structures with distinct properties. For instance, the synthesis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and related compounds is achieved through reactions that crystallize as hydrogen-bonded dimers, demonstrating the complexity and precision required in synthetic chemistry (Kranjc et al., 2012).

Molecular Structure Analysis

The molecular conformation of compounds such as dimethyl (Z)-1-[5-dimethylamino-2-methoxy-3-methyl-4(3H)-oxo-6-pyrimidinylamino]-ethylene-1,2-dicarboxylate in the solid state is determined by an intramolecular bifurcated hydrogen-bond system, showcasing the detailed interactions that define molecular structures (Low et al., 1996).

Scientific Research Applications

Biological Activity and Synthesis

  • The compound (Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide is involved in biological activities such as anti-inflammatory and antimicrobial effects. Similar compounds have shown high anti-inflammatory activity compared to indomethacin, a reference anti-inflammatory drug, and significant antimicrobial effects (Ahmed, 2017).

Heterocyclic Chemistry and Drug Synthesis

  • This compound is significant in the synthesis of nitrogen-containing heterocycles, which are key components in various drugs and biologically active molecules. Such compounds have been synthesized using different nucleophiles and have found applications in drug synthesis (Miyamoto & Yamazaki, 1994).

Synthesis of Novel Triazafulvalene Systems

  • The synthesis of triazafulvalene systems, which are important in medicinal chemistry, utilizes derivatives of compounds similar to (Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide. These derivatives contribute to developing new chemical structures with potential therapeutic applications (Uršič, Svete, & Stanovnik, 2010).

Molecular Structure Analysis

  • Studies on compounds like (Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide focus on understanding their molecular structure, which is essential for developing new drugs and understanding their mechanism of action. This includes crystallography studies and conformational analysis (Fujii, Hirayama, & Miike, 1993).

properties

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXOBLVQIVXKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025843
Record name (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide

CAS RN

1265916-41-3
Record name (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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